molecular formula C16H15NO2S B8636560 2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 105773-00-0

2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B8636560
CAS RN: 105773-00-0
M. Wt: 285.4 g/mol
InChI Key: UIMPVPABUBJEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105773-00-0

Product Name

2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-2,4-dimethyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C16H15NO2S/c1-16(11-7-9-12(18)10-8-11)15(19)17(2)13-5-3-4-6-14(13)20-16/h3-10,18H,1-2H3

InChI Key

UIMPVPABUBJEOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzothiazine (4.8 g) in methylene chloride (25 ml), sulfuryl chloride (3.5 g) is added under ice-cooling. The mixture is stirred for 30 minutes, and added into a solution of phenol (2.4 g) and aluminum chloride (3.3 g) in methylene chloride (20 ml) with stirring under ice-cooling. The mixture is stirred for 1 hour under ice-cooling, and washed with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The solution is dried over anhydrous sodium sulfate and concentrated in vacuo. A mixture of benzene and n-hexane (1:1) is added to the residue and the separated crystals are collected by filtration to give 6.4 g (90.2%) of the titled compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
90.2%

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